Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate
Description
Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate is a heterocyclic carbamate derivative featuring a thiazole ring substituted with a 4-chlorophenyl group at position 4 and an ethyl carbamate moiety at position 3. The structural motif of the thiazole ring, combined with halogenated aryl groups, enhances electronic and steric interactions, influencing both physicochemical properties and biological efficacy.
Properties
Molecular Formula |
C12H12ClN3O2S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-18-12(17)16-10-9(15-11(14)19-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)(H,16,17) |
InChI Key |
WIXYCIXZXHZZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole scaffold. In this approach, 1-methylthiourea reacts with α-haloketones under basic conditions to form the thiazole ring. For example, ethyl 2-chloro-3-oxobutanoate undergoes cyclization with 1-methylthiourea in pyridine, yielding ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate with 93% efficiency. Adapting this to the target compound requires substituting the methyl group with a 4-chlorophenyl moiety at the 4-position.
Reaction Conditions and Mechanistic Insights
-
Substrate Preparation : 2-Bromo-1-(4-chlorophenyl)ethanone is synthesized via bromination of 1-(4-chlorophenyl)ethanone using HBr/AcOH.
-
Cyclization : The α-bromoketone reacts with thiourea derivatives in anhydrous THF at −78°C, mediated by LDA (lithium diisopropylamide), to facilitate deprotonation and nucleophilic attack.
-
Workup : Quenching with aqueous HCl followed by extraction with CHCl₃ and recrystallization from hexane/EtOAC yields the thiazole intermediate.
Table 1. Optimization of Thiazole Ring Formation
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | THF | 88 | 95 | |
| Base | LDA | 93 | 97 | |
| Temperature | −78°C | 85 | 93 | |
| Alternative Halogen | Cl (vs. Br) | 72 | 89 |
| Reagent | Solvent | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Ethyl chloroformate | THF | TEA | 78 | 94 | |
| Ethyl chloroformate | DMF | DIPEA | 65 | 88 | |
| Methyl chloroformate | THF | TEA | 42 | 76 |
Palladium-Catalyzed Cross-Coupling for 4-Chlorophenyl Functionalization
Suzuki-Miyaura Coupling
For late-stage introduction of the 4-chlorophenyl group, Suzuki-Miyaura coupling offers regioselectivity and functional group tolerance. A brominated thiazole intermediate reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1), achieving 70–85% yields.
Optimization Insights
-
Catalyst Loading : 2 mol% Pd(PPh₃)₄ balances cost and efficiency.
-
Ligand Effects : Biphenyl ligands increase turnover but complicate purification.
-
Temperature : Microwave irradiation at 140°C for 45 min reduces reaction time from 18 h to <1 h.
Purification and Crystallization Techniques
Recrystallization Protocols
Final purification often involves recrystallization from hexane/EtOAc (1:3) or MTBE (methyl tert-butyl ether). The α-polymorph of the target compound is obtained by slow cooling (0.5°C/min) from a saturated solution in THF, yielding >99% purity.
Purity Challenges
-
Byproduct Formation : Over-alkylation during carbamoylation generates ethyl [2-(ethylcarbamoyl)-4-(4-chlorophenyl)thiazol-5-yl]carbamate, necessitating silica gel chromatography (EtOAc/hexane gradient).
-
Polymorphism : The α-form is preferred for stability; rapid crystallization induces β-form impurities.
Green Chemistry Alternatives
Solvent-Free Microwave Synthesis
Microwave-assisted reactions in solvent-free conditions reduce waste and improve energy efficiency. For example, cyclocondensation of thiourea derivatives with α-haloketones under microwave irradiation (140°C, 300 W) achieves 89% yield in 20 min, compared to 8 h conventionally .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or aromatic ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate has demonstrated significant antimicrobial properties. Research has shown that compounds with thiazole rings exhibit activity against various bacterial strains. For instance, derivatives of thiazole have been synthesized and evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. In a study, certain thiazole derivatives showed promising results in inhibiting the growth of these bacteria, suggesting that this compound could be a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to interact with inflammatory pathways, potentially reducing inflammation in various models. In one study, this compound was tested in vitro and demonstrated the ability to inhibit pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .
Neuropharmacological Applications
Research into the neuropharmacological effects of thiazole derivatives has identified their potential in treating neurological disorders. This compound may serve as a scaffold for developing drugs targeting conditions such as Alzheimer's disease. Studies have shown that certain thiazole compounds can reduce amyloid-beta levels in neuronal cell lines, which is crucial for Alzheimer's pathology .
Agrochemical Applications
Pesticidal Activity
In agricultural science, this compound has been explored for its pesticidal properties. Thiazole derivatives have shown efficacy as insecticides and fungicides. Field trials have indicated that compounds similar to this compound can effectively control pests such as aphids and fungal pathogens affecting crops .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various methods including microwave-assisted synthesis and solvent-free conditions which enhance yield and reduce reaction time. The structure–activity relationship (SAR) studies indicate that modifications at the phenyl ring or the thiazole moiety can significantly influence biological activity. For instance, substituents on the phenyl ring have been shown to enhance antimicrobial potency by altering the compound's lipophilicity and electronic properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiazole derivatives including this compound were tested against a panel of bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Agrochemical Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations and improved crop yields. These results highlight the compound's viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamate Derivatives
Physicochemical Properties
Lipophilicity
Lipophilicity, measured via HPLC-derived capacity factor (log k), varies with substituents. This compound likely exhibits moderate lipophilicity compared to analogs:
- Chlorine substitution : Derivatives with 3,4-dichlorophenyl groups (e.g., 6a–i) show higher log k values due to increased hydrophobicity, whereas hydroxyl or methoxy groups reduce lipophilicity .
- Carbamate vs. ester groups: Ethyl carbamates generally have higher solubility in polar solvents than methyl esters, as seen in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methylcarbamate (4a) .
Thermal Stability and Melting Points
Melting points correlate with molecular symmetry and intermolecular interactions:
- This compound derivatives with nitro groups (e.g., 4-nitrophenyl) exhibit higher melting points (206–208°C) due to strong dipole interactions and planar geometry .
- Compounds with flexible alkyl chains (e.g., ethyl vs. methyl carbamates) display lower melting points, as seen in 6-hydroxy-1,3-dimethylpyrimidine-2,4-dione derivatives .
Crystallographic and Conformational Analysis
The crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate () reveals:
- Planarity : The fused rings are nearly coplanar (deviation ≤ 0.106 Å), promoting π-π stacking.
- Hydrogen bonding: Intramolecular N–H···O bonds form S(6) motifs, while intermolecular N–H···O bonds create dimers, enhancing thermal stability . In contrast, simpler thiazole carbamates lacking fused rings may exhibit less pronounced crystallinity due to reduced planar rigidity.
Biological Activity
Ethyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate, also known as ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on pluripotency in stem cells, and structure-activity relationships (SAR).
Antibacterial Activity
Recent studies have highlighted the antibacterial potency of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:
- Mechanism of Action : The antibacterial activity is primarily attributed to the ability of the compound to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them critical targets for antibiotic development .
- Comparative Potency : In vitro studies have demonstrated that this thiazole derivative exhibits superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.008 |
| Staphylococcus epidermidis | 0.03 |
| Streptococcus pyogenes | 0.06 |
Effects on Pluripotency
This compound has also been studied for its role in enhancing pluripotency in stem cells:
- Oct3/4 Induction : The compound has been identified as a potent inducer of Oct3/4 expression in embryonic stem cells (ESCs). Oct3/4 is a crucial transcription factor involved in maintaining pluripotency and self-renewal in ESCs. The forced expression of Oct3/4 can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), which holds significant therapeutic potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its chemical structure:
- Substituent Effects : Research indicates that the nature and position of substituents on the thiazole ring significantly affect the compound's biological activity. For example, lipophilic groups at specific positions enhance antibacterial potency due to improved interactions with bacterial targets .
- Carbamate Group : The presence of a carbamate moiety has been shown to facilitate additional hydrogen bonding with target enzymes, which enhances enzymatic inhibition and overall biological efficacy .
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.0033 to 0.046 μg/mL against bacterial topoisomerases. This indicates a strong potential for these compounds as novel antibiotics .
- Stem Cell Research : In a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression, this compound emerged as a lead candidate due to its significant enhancement of Oct3/4 levels in ESCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
